Welcome to the BenchChem Online Store!
molecular formula C20H14O2 B041708 1,1'-Bi-2-naphthol CAS No. 18531-99-2

1,1'-Bi-2-naphthol

Cat. No. B041708
M. Wt: 286.3 g/mol
InChI Key: PPTXVXKCQZKFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07151070B2

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-ethoxy-2-naphthol (38 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3e, Yield 99%. [α]D25=−154.0 (c=0.4 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.87 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.78 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.21 (d, J=9.0 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.1 Hz, 2H, 2×HC (8)), 5.06 (s, 2H, 2×OH), 3.78 (m, 4H, 4×OCH2), 1.28 (t, 6H, 6×CH3). e.e. 96%.
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([OH:14])=[CH:11]2)=[CH:6][CH:5]=1)C>C1C2C(=CC=CC=2)C=CC=1O.C(Cl)(Cl)(Cl)Cl>[CH:5]1[CH:6]=[C:7]2[CH:8]=[CH:9][C:10]([OH:14])=[C:11]([C:11]3[C:12]4[C:7](=[CH:6][CH:5]=[CH:4][CH:13]=4)[CH:8]=[CH:9][C:10]=3[OH:14])[C:12]2=[CH:13][CH:4]=1

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
C(C)OC1=CC=C2C=CC(=CC2=C1)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
12.2 mg
Type
catalyst
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction flask described in example 9
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. until the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Ethyl acetate/Petroleum ether=⅓)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07151070B2

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-ethoxy-2-naphthol (38 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3e, Yield 99%. [α]D25=−154.0 (c=0.4 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.87 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.78 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.21 (d, J=9.0 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.1 Hz, 2H, 2×HC (8)), 5.06 (s, 2H, 2×OH), 3.78 (m, 4H, 4×OCH2), 1.28 (t, 6H, 6×CH3). e.e. 96%.
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([OH:14])=[CH:11]2)=[CH:6][CH:5]=1)C>C1C2C(=CC=CC=2)C=CC=1O.C(Cl)(Cl)(Cl)Cl>[CH:5]1[CH:6]=[C:7]2[CH:8]=[CH:9][C:10]([OH:14])=[C:11]([C:11]3[C:12]4[C:7](=[CH:6][CH:5]=[CH:4][CH:13]=4)[CH:8]=[CH:9][C:10]=3[OH:14])[C:12]2=[CH:13][CH:4]=1

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
C(C)OC1=CC=C2C=CC(=CC2=C1)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
12.2 mg
Type
catalyst
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction flask described in example 9
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. until the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Ethyl acetate/Petroleum ether=⅓)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.